molecular formula C12H18CaO14 B1593419 Calcium 2-keto-D-gluconate CAS No. 3470-37-9

Calcium 2-keto-D-gluconate

Cat. No.: B1593419
CAS No.: 3470-37-9
M. Wt: 426.34 g/mol
InChI Key: NNLOHLDVJGPUFR-JQTJLMCZSA-L
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Mechanism of Action

Target of Action

Calcium 2-keto-D-gluconate, a highly soluble calcium salt , primarily targets the regulation of nerve and muscle performance via action potential threshold regulation . It also plays a crucial role in maintaining calcium balance and preventing bone loss when taken orally .

Mode of Action

This compound interacts with its targets by providing a source of calcium ions. In the case of hydrogen fluoride exposures, it complexes free fluoride ions to prevent or reduce toxicity . Additionally, it helps correct fluoride-induced hypocalcemia .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is metabolized through two pathways leading to D-gluconate as a common intermediate: via 2-keto-D-gluconate, and via 2-keto-L-gulonate, L-idonate, and 5-keto-D-gluconate . This compound is also involved in the direct oxidation route of D-glucose to D-gluconate, the pentose cycle pathway, and a possible Embden-Meyerhof-Parnas pathway .

Pharmacokinetics

It is known that the relative oral bioavailability of calcium from calcium glucoheptonate, a highly soluble calcium salt containing 82% of elemental calcium, is high compared to that of calcium carbonate . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is the maintenance of normal nerve, muscle, and cardiac function . It also helps maintain calcium balance and prevent bone loss . In the context of hydrogen fluoride exposures, it acts to prevent or reduce toxicity and correct hypocalcemia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the provision of sufficient oxygen can enhance the positive effect of gene overexpression on 2-keto-D-gluconic acid production . Furthermore, the addition of a hydrogen donor such as D-glucose is essential for its production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 2-keto-D-gluconate can be synthesized through the microbial oxidation of D-glucose using bacterial strains such as Pseudomonas. The oxidation process involves the conversion of D-glucose to 2-keto-D-gluconic acid, which is then isolated by direct crystallization of the calcium salt .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation. Gluconobacter strains are often employed for this purpose due to their ability to perform incomplete oxidation of various sugars and alcohols. The fermentation process is optimized to enhance the yield of 2-keto-D-gluconic acid, which is subsequently converted to its calcium salt .

Chemical Reactions Analysis

Types of Reactions

Calcium 2-keto-D-gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2-keto-D-gluconic acid, 5-keto-D-gluconic acid, and other substituted derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium.

CAS No.

3470-37-9

Molecular Formula

C12H18CaO14

Molecular Weight

426.34 g/mol

IUPAC Name

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate

InChI

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1

InChI Key

NNLOHLDVJGPUFR-JQTJLMCZSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2]

SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2]

Color/Form

Crystals, granules, or powder

density

0.30-0.65 g/cm³

melting_point

120 °C
178 °C

physical_description

Odourless, white crystalline granules or powder, stable in air
Odorless solid;  Soluble in water;  [HSDB] White powder;  [Sigma-Aldrich MSDS]
WHITE SOLID IN VARIOUS FORMS.

solubility

Soluble in water, insoluble in ethanol
Slowly soluble in 5 parts boiling water;  insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water
Insoluble in acetic acid
Sol in water 3.3 g/100 cc at 15 °C
In water, 3.33X10+4 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 3.5 (moderate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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